molecular formula C22H24N2O2 B2709311 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide CAS No. 899983-17-6

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide

Cat. No. B2709311
CAS RN: 899983-17-6
M. Wt: 348.446
InChI Key: KCOYRRZFZNBZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide, also known as CPQ, is a synthetic compound that has gained significant attention in the field of scientific research. CPQ belongs to the class of quinoline-based compounds and has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. In

Scientific Research Applications

Synthesis of γ-Carbonyl Quinones

A study presented a method where cyclopropanols undergo oxidative ring opening to produce β-keto radicals, which are then added to quinones to furnish γ-carbonyl quinones. This approach was utilized for the synthesis of cytotoxic natural products, indicating its potential in creating compounds with biological activity (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Development of Cyclopropane-quinoline Derivatives

Research on synthesizing spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its analogs, including cyclopropa[c]quinoline-7b-carboxylic acid derivatives, has been detailed. These syntheses involve cyclopropanation reactions, contributing to the field of medicinal chemistry and drug design through novel structural frameworks (Yong et al., 2007).

Exploration of Antitubercular Compounds

A series of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones were synthesized and evaluated for their antimycobacterial activity. This research provides insights into the design of new compounds for treating tuberculosis, showcasing the applicability of cyclopropane and quinoline derivatives in developing antimicrobial agents (Kantevari et al., 2011).

Investigation into Luminescent Properties

The synthesis and luminescent properties of naphtho[2,3-f]quinoline derivatives were explored through a sequential three-component reaction. These compounds exhibit good luminescent properties, indicating potential applications in organic electroluminescent media for display and lighting technologies (Tu et al., 2009).

Study on Polysubstituted Quinolin-2(1H)-ones

Research on the facile and efficient synthesis of polysubstituted quinolin-2(1H)-ones via intramolecular cyclization of N-aryl cinnamides was conducted. This study contributes to the synthetic chemistry field by providing a new method for constructing quinolin-2(1H)-one derivatives, which could have various pharmaceutical and material science applications (Zhang et al., 2017).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14-10-15(2)12-18(11-14)21(25)23-19-7-8-20-17(13-19)4-3-9-24(20)22(26)16-5-6-16/h7-8,10-13,16H,3-6,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYRRZFZNBZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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